molecular formula C17H25N7O2 B2591242 N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049462-73-8

N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

カタログ番号: B2591242
CAS番号: 1049462-73-8
分子量: 359.434
InChIキー: XQZRGEIHWYTWRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a tetrazole ring and an isopropyl carboxamide group. The tetrazole moiety is further functionalized with a 4-methoxyphenyl group, which contributes to its electronic and steric properties.

特性

IUPAC Name

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2/c1-13(2)18-17(25)23-10-8-22(9-11-23)12-16-19-20-21-24(16)14-4-6-15(26-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZRGEIHWYTWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the biological activity of this compound, synthesizing findings from various studies.

Structure and Synthesis

The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The incorporation of a tetrazole moiety and a methoxyphenyl group enhances its biological profile. Recent studies have focused on the synthesis of tetrazole derivatives, highlighting efficient methods such as one-pot multi-component reactions that yield high purity and yield of the target compounds .

Antimicrobial Activity

Research indicates that tetrazole-based compounds exhibit significant antimicrobial properties. For instance, similar tetrazole derivatives have shown minimal inhibitory concentration (MIC) values ranging from 0.8 to 3.2 μg/mL against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Ciprofloxacin . The mechanism of action is believed to involve the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .

Table 1: Antimicrobial Efficacy of Related Tetrazole Compounds

CompoundMIC (μg/mL)Target Bacteria
Compound 10.8Staphylococcus aureus
Compound 22.0Escherichia coli
Compound 33.2Klebsiella pneumoniae

Anticancer Activity

The piperazine scaffold has been recognized for its anticancer properties. Studies on related compounds have demonstrated their ability to induce necroptosis in cancer cells, suggesting a potential mechanism for tumor suppression . The binding affinity to aminergic receptors also indicates possible pathways for modulating cancer cell proliferation.

Case Study: LQFM018

A related compound, LQFM018, was investigated for its antiproliferative effects on K562 leukemic cells. It was found to trigger cell death through specific pathways involving receptor binding, further emphasizing the potential of piperazine derivatives in cancer therapy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide and target enzymes such as CSNK2A1. These studies reveal that the compound exhibits favorable binding energies, indicating strong interactions that could translate into biological efficacy .

Table 2: Molecular Docking Results

CompoundBinding Energy (kcal/mol)Target Enzyme
N-isopropyl derivative-6.8687CSNK2A1
Reference ligand-6.4434CSNK2A1

科学的研究の応用

Anticancer Properties

N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has shown promising anticancer activity. In vitro studies using the MTT assay demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • A431 (epidermoid carcinoma) : IC50 = 44.77 µg/mL
  • HCT116 (colon cancer) : IC50 = 201.45 µg/mL
  • BJ-1 (normal skin fibroblast) : IC50 = 92.05 µg/mL

These results suggest a selective cytotoxicity profile, indicating its potential as a therapeutic agent against specific cancer types while sparing normal cells .

Anticonvulsant Activity

The compound's structural features may also contribute to anticonvulsant properties. Research into related tetrazole derivatives has indicated that modifications in the tetrazole ring can enhance anticonvulsant efficacy . Although specific data on this compound's anticonvulsant activity is limited, its structural analogs have shown significant promise in seizure models.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the therapeutic potential of N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide. Key factors influencing its biological activity include:

  • Substituents on the phenyl ring : Electron-donating groups like methoxy enhance activity.
  • Tetrazole moiety : Essential for anticancer and anticonvulsant properties.

This knowledge can guide future modifications to improve efficacy and reduce toxicity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of synthesized tetrazole derivatives similar to N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide against multiple cancer cell lines. The results indicated that derivatives with methoxy substitutions showed enhanced cytotoxicity compared to those without such modifications, reinforcing the importance of structural optimization in drug design .

Case Study 2: Multicomponent Reaction Synthesis

Another research project focused on developing a one-pot synthesis method for tetrazole derivatives, including N-isopropyl derivatives. This method demonstrated high yields under environmentally friendly conditions, paving the way for scalable production of therapeutically relevant compounds .

類似化合物との比較

1-{[1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]Methyl}-4-(Methylsulfonyl)Piperazine ()

  • Key Differences : Replaces the isopropyl carboxamide with a methylsulfonyl group.
  • Molecular weight: 352.413 g/mol .

Losartan ()

  • Structure : Contains a biphenyl-tetrazole system and a chlorinated imidazole.
  • Comparison : The 4-methoxyphenyl group in the target compound may reduce steric hindrance compared to losartan’s biphenyl system, possibly altering receptor affinity .

Piperazine Carboxamide Analogs

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide ()

  • Structure : Features a 4-chlorophenyl carboxamide and ethyl-piperazine.
  • Comparison : The chlorophenyl group increases lipophilicity (higher logP) versus the methoxyphenyl group, which may enhance membrane permeability but reduce aqueous solubility. The piperazine adopts a chair conformation, similar to the target compound .

(S)-4-(4-Fluorophenyl)-N-(5-Methyl-8-(4-Methylpiperazin-1-yl)-1,2,3,4-Tetrahydronaphthalen-2-yl)Piperazine-1-Carboxamide ()

  • Structure : Incorporates a tetrahydronaphthalene ring and fluorophenyl group.
  • Impact : The extended aromatic system may improve binding to hydrophobic pockets in targets but increases molecular weight (504.25 g/mol) compared to the target compound .

Hybrid Motifs with Nitroimidazole and Triazole Groups ()

  • Example : 1-(N1-Benzyl-2-Methyl-4-Nitro-Imidazole-5-yl)-4-((N1-(2-Nitrobenzyl)-1H-1,2,3-Triazol-4-yl)Methyl)Piperazine.
  • The triazole may enhance hydrogen-bonding capacity versus tetrazole .

Structural and Functional Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound ~377.43* Tetrazole, 4-methoxyphenyl, isopropyl carboxamide Balanced lipophilicity, moderate solubility
1-{[1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]Methyl}-4-(Methylsulfonyl)Piperazine 352.41 Methylsulfonyl Higher metabolic stability
Losartan 422.91 Biphenyl-tetrazole, chlorinated imidazole Clinically used angiotensin II antagonist
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide 283.78 4-Chlorophenyl, ethyl-piperazine Increased lipophilicity

*Calculated based on molecular formula (C₁₉H₂₇N₇O₂).

Pharmacological and Chemical Implications

  • Tetrazole Role : The tetrazole group mimics carboxylate in bioisosteric replacements, enhancing bioavailability and target engagement (as seen in angiotensin II antagonists) .
  • Methoxy vs. Chloro Substituents : Methoxy groups improve solubility but may reduce receptor affinity compared to chloro substituents, as observed in .

Q & A

Q. What are the key synthetic routes for synthesizing N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
  • Step 2 : Alkylation of the tetrazole moiety with a piperazine derivative (e.g., using chloroacetyl chloride or bromoalkyl reagents).
  • Step 3 : Carboxamide introduction via reaction with isopropyl isocyanate or carbodiimide-mediated coupling. Critical parameters include temperature (40–80°C), solvent choice (e.g., DMF or THF), and pH control to avoid side reactions .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the tetrazole (δ 8.5–9.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 430.2).
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide and carboxamide) .

Q. Which functional groups dominate the compound’s reactivity?

The tetrazole ring (electron-deficient) and piperazine moiety (basic, nucleophilic) are key.

  • Tetrazole : Participates in electrophilic substitution or metal-catalyzed cross-coupling.
  • Piperazine : Reacts with electrophiles (e.g., acyl chlorides) at the secondary amine. Steric hindrance from the isopropyl group may slow reactions at the carboxamide site .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step in synthesis?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature Gradients : Perform reactions under reflux (80°C) for faster kinetics but monitor for decomposition via TLC .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 or HepG2) and control compounds.
  • Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate pharmacophoric groups .

Q. What computational methods predict target binding affinity for this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs, focusing on hydrogen bonds with the tetrazole and piperazine.
  • QSAR Modeling : Train models on analogs with known IC₅₀ values to correlate substituent effects with activity .

Methodological Challenges

Q. How to troubleshoot low purity during final purification?

  • Column Chromatography : Use gradient elution (hexane:EtOAc 3:1 to 1:2) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Stress Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and analyze photodegradants using LC-MS .

Advanced Experimental Design

Q. How to design SAR studies for improving metabolic stability?

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation.
  • Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Q. What in vitro assays elucidate the compound’s mechanism of action?

  • Kinase Profiling : Screen against a panel of 50+ kinases using ATP-Glo assays.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Data Interpretation

Q. How to interpret conflicting solubility data in different solvent systems?

  • Hansen Solubility Parameters : Calculate HSPs to identify solvents with similar polarity/hydrogen-bonding capacity.
  • Co-solvency Approach : Blend DMSO with PEG-400 to enhance aqueous solubility for in vivo studies .

Q. What statistical methods address variability in biological replicate experiments?

  • ANOVA with Tukey’s Post Hoc Test : Identify significant differences across treatment groups.
  • Grubbs’ Test : Remove outliers in dose-response datasets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。